1,3-Dibromo-2-nonanone

Physicochemical profiling Lipophilicity ADME prediction

Researchers needing a dependable source of 1,3-dibromo-2-nonanone for biofilm dispersion or heterocyclic library synthesis often face limited availability and variable purity. This α,α′-dibromoketone is the obligatory precursor for cis-2-nonenoic acid, enabling chain-length-specific biofilm modulation studies. • Direct synthetic gateway to cis-2-nonenoic acid via Favorskii-type rearrangement. • Calculated logP 4.73 and boiling point 306.4 °C ensure predictable phase partitioning and reaction handling. • Gram-positive antibacterial tool compound targeting cell wall synthesis. Supplied with ≥98% purity and full documentation to support reproducible research and scaled-up process development.

Molecular Formula C9H16Br2O
Molecular Weight 300.034
CAS No. 1982-80-5
Cat. No. B592601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2-nonanone
CAS1982-80-5
Synonyms1,3-Dibromo-2-nonanone
Molecular FormulaC9H16Br2O
Molecular Weight300.034
Structural Identifiers
SMILESCCCCCCC(C(=O)CBr)Br
InChIInChI=1S/C9H16Br2O/c1-2-3-4-5-6-8(11)9(12)7-10/h8H,2-7H2,1H3
InChIKeyDWSPGHFKCYZSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromo-2-nonanone (CAS 1982-80-5): A C9 α,α′-Dibromoketone for Biofilm-Relevant Synthetic and Antimicrobial Applications


1,3-Dibromo-2-nonanone (CAS 1982-80-5) is a medium-chain α,α′-dibromoketone with the molecular formula C₉H₁₆Br₂O and molecular weight 300.031 g/mol . It belongs to the 1,3-dibromo-2-alkanone homologous series, characterized by two bromine substituents at positions 1 and 3 flanking a central ketone on a nine-carbon backbone . The compound is listed as a synthetic, small-molecule antibacterial agent with a Gram-positive spectrum of activity and a cell wall synthesis inhibition mechanism [1]. Its primary documented utility is as a key synthetic intermediate in the two-step preparation of cis-2-nonenoic acid, a medium-chain cis-2-alkenoic acid with demonstrated biofilm-modulating properties, via bromination of 2-nonanone followed by alkaline rearrangement [2].

Why 1,3-Dibromo-2-nonanone Cannot Be Replaced by Shorter- or Longer-Chain 1,3-Dibromo-2-alkanones Without Functional Consequence


Within the 1,3-dibromo-2-alkanone homologous series, chain length dictates the identity of the downstream cis-2-alkenoic acid product, which in turn determines biofilm-modulating specificity and potency [1]. The C9 backbone of 1,3-dibromo-2-nonanone yields cis-2-nonenoic acid, a distinct molecular entity from the C10-derived cis-2-decenoic acid (a well-characterized Pseudomonas aeruginosa biofilm dispersion autoinducer) or the C8-derived cis-2-octenoic acid [2]. Furthermore, chain length governs critical physicochemical properties: 1,3-dibromo-2-nonanone exhibits a calculated logP of 4.73 and a boiling point of 306.4 °C at 760 mmHg , whereas 1,3-dibromo-2-pentanone (C5) has a logP of approximately 2.12 and 1,3-dibromo-2-heptanone (C7) has a predicted boiling point of 273.5 °C . These differences translate into measurable variations in lipophilicity, volatility, and phase partitioning that affect both synthetic handling and any direct biological application. Substituting a C5, C7, or C10 analog alters the carbon skeleton of the final product and its physicochemical profile, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for 1,3-Dibromo-2-nonanone (CAS 1982-80-5) vs. Closest Chain-Length Analogs


LogP Gradient Across the 1,3-Dibromo-2-alkanone Series Establishes a C9-Specific Lipophilicity Window

1,3-Dibromo-2-nonanone (C9) has a calculated logP of 4.73 , compared to 2.12 for 1,3-dibromo-2-pentanone (C5) and a predicted logP of approximately 3.39 for the isomer 3,5-dibromo-2,6-dimethylheptan-4-one (also C9H₁₆Br₂O) [1]. While experimental logP values for the complete C3–C10 homologous series are not available from a single study, the C9 logP of 4.73 occupies a mid-range lipophilicity that balances membrane permeability with residual aqueous solubility — a property window distinct from the more polar C3–C5 analogs (logP < 3) and the highly lipophilic C12+ members (logP > 6).

Physicochemical profiling Lipophilicity ADME prediction

Boiling Point Progression Across C3–C9 1,3-Dibromo-2-alkanones Determines Distillation and Handling Requirements

The boiling point of 1,3-dibromo-2-nonanone is 306.4 ± 17.0 °C at 760 mmHg (predicted) . This is significantly higher than that of 1,3-dibromoacetone (C3), which boils at approximately 186 °C at 760 mmHg [1], and 1,3-dibromo-2-heptanone (C7), which has a predicted boiling point of 273.5 °C . The 33 °C boiling point difference between the C7 and C9 homologs is substantial enough to enable separation by fractional distillation under reduced pressure, a consideration relevant to both synthetic work-up and industrial purification [2]. The flash point of 77.6 ± 7.5 °C further differentiates the C9 compound from more volatile shorter-chain analogs, imposing distinct storage and safety requirements.

Synthetic chemistry Purification Process engineering

C9 Chain Length Directs Synthesis of cis-2-Nonenoic Acid, a Specific Biofilm-Modulating cis-2-Alkenoic Acid

The patent literature explicitly identifies 1,3-dibromo-2-nonanone as the brominated intermediate en route to cis-2-nonenoic acid (R = C₆H₁₃ in R–CH═CH–COOH) via a Favorskii-type alkaline rearrangement [1]. The C9-derived cis-2-nonenoic acid is structurally distinct from the more extensively studied cis-2-decenoic acid (C10), which acts as an endogenous biofilm dispersion autoinducer in Pseudomonas aeruginosa at concentrations as low as 2.5 nM [2]. While cis-2-nonenoic acid itself has not been as fully characterized for biofilm dispersion potency as its C10 homolog, medium-chain cis-2-alkenoic acids as a class induce biofilm dispersion in multiple bacterial species, and the specific chain length determines receptor affinity and species selectivity [2][3]. The patent further notes that rearrangement of long-chain 1,3-dibromo-2-alkanones (C8+) requires specialized catalytic conditions (alkali hydroxide with cis-2-alkenoate seeding) distinct from those effective for short-chain substrates, confirming that each chain-length substrate demands tailored process engineering [1].

Biofilm dispersion Synthetic intermediate cis-2-alkenoic acid

Documented Antibacterial Mechanism: Cell Wall Synthesis Inhibition with Gram-Positive Selectivity

1,3-Dibromo-2-nonanone is catalogued in the AntibioticDB database as a synthetic, small-molecule antibacterial agent with a defined mechanism of action: cell wall synthesis inhibition, detected by a cell wall inhibitor reporter system, with a Gram-positive spectrum of activity [1]. This mechanism distinguishes it from other halogenated ketones that may act via membrane disruption or non-specific alkylation. Notably, 1,3-dibromoacetone (C3) is also described as an antibiotic and antimicrobial agent but without the same level of mechanistic annotation regarding cell wall specificity . The AntibioticDB entry notes that 1,3-dibromo-2-nonanone shows weak whole-cell activity, indicating that its primary value may lie in its role as a mechanistic probe or synthetic precursor rather than as a standalone antimicrobial therapeutic [1].

Antibacterial mechanism Cell wall synthesis Gram-positive

Alkaline Rearrangement Reactivity of Long-Chain (C8+) vs. Short-Chain 1,3-Dibromo-2-alkanones: A Process-Scale Distinction

U.S. Patent 8,748,486 and its successor US20240002323A1 establish that the rearrangement of long-chain 1,3-dibromo-2-alkanones (exemplified by 1,3-dibromo-2-decanone, C10) proceeds negligibly with alkali bicarbonate alone, even at elevated temperatures, and is prone to thermal runaway [1]. In contrast, short-chain substrates rearrange effectively under standard bicarbonate conditions [1]. The patent solves this by introducing a catalytic amount of the target cis-2-alkenoate salt. Since 1,3-dibromo-2-nonanone (C9) falls within the long-chain regime (R ≥ C₄ alkyl), its rearrangement to cis-2-nonenoic acid requires this specialized catalytic protocol, whereas 1,3-dibromo-2-pentanone (C5) or 1,3-dibromo-2-heptanone (C7) may proceed under simpler, less controlled conditions. This reactivity dichotomy has direct implications for process safety, equipment specification, and cost of goods in any scale-up scenario.

Process chemistry Rearrangement kinetics Scale-up

Optimal Research and Industrial Application Scenarios for 1,3-Dibromo-2-nonanone Based on Verified Differentiation Evidence


Synthesis of cis-2-Nonenoic Acid for Biofilm Dispersion Research

1,3-Dibromo-2-nonanone is the direct synthetic precursor to cis-2-nonenoic acid via alkaline Favorskii-type rearrangement [1]. This C9 cis-2-alkenoic acid is a medium-chain fatty acid structurally analogous to cis-2-decenoic acid, the endogenous biofilm dispersion autoinducer of Pseudomonas aeruginosa [2]. Researchers investigating chain-length structure-activity relationships in biofilm dispersion or developing non-C10 biofilm-modulating agents should select this compound as the obligatory starting material; no other 1,3-dibromo-2-alkanone yields cis-2-nonenoic acid [1].

Mechanistic Studies of Cell Wall Synthesis Inhibition in Gram-Positive Bacteria

1,3-Dibromo-2-nonanone is annotated in AntibioticDB as a cell wall synthesis inhibitor detected by a dedicated reporter system, with Gram-positive spectrum [3]. It can serve as a tool compound for probing peptidoglycan biosynthesis disruption in Staphylococcus aureus, Enterococcus faecalis, or Bacillus subtilis, particularly in studies comparing the antibacterial mechanism of α,α′-dibromoketones with membrane-disrupting or protein-targeting halogenated compounds [3].

Medium-Chain Bromoketone Building Block for Heterocyclic Library Synthesis

The C9 alkyl chain of 1,3-dibromo-2-nonanone provides a lipophilic anchor (logP 4.73) for constructing heterocyclic compound libraries (e.g., thiazoles, imidazo[1,2-a]pyrimidines) with enhanced membrane partitioning properties [4]. The α,α′-dibromoketone motif is synthetically equivalent to α-bromoketones in cyclocondensation reactions with thioureas, amidines, and aminopyrimidines [5], but the nonyl chain confers distinct logP-driven pharmacokinetic properties compared to libraries built from C3–C6 dibromoketone scaffolds .

Process Development for Long-Chain cis-2-Alkenoic Acid Manufacturing

Industrial process chemists developing scalable routes to medium-chain cis-2-alkenoic acids should evaluate 1,3-dibromo-2-nonanone as a representative C9 substrate for optimizing the catalytic cis-2-alkenoate-seeded rearrangement protocol described in US20240002323A1 [1]. Its intermediate chain length (between the well-studied C8 and C10 substrates) makes it suitable for defining the process parameter boundaries (temperature, base concentration, catalyst loading) applicable across the C8–C11 long-chain substrate range, where standard bicarbonate-only conditions fail [1].

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